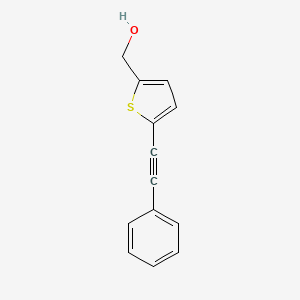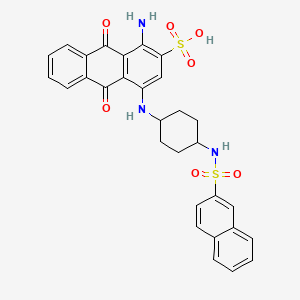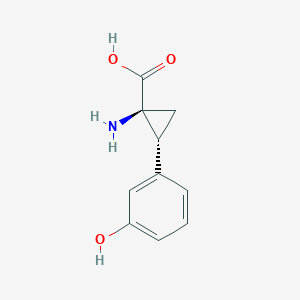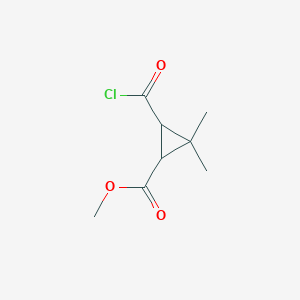![molecular formula C10H16 B13789359 (1S,7R)-tricyclo[5.2.1.02,6]decane](/img/structure/B13789359.png)
(1S,7R)-tricyclo[5.2.1.02,6]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,7R)-tricyclo[52102,6]decane is a polycyclic organic compound characterized by its rigid, bowl-shaped structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,7R)-tricyclo[5.2.1.02,6]decane typically involves multiple steps, starting from simpler organic molecules. One common method involves the enantioselective synthesis of tricyclic amino acid derivatives based on a rigid norbornane framework . This process includes the use of chiral, N-Boc-protected ketones as intermediates, which are derived from inexpensive endo-carbic anhydride in a series of five steps with a yield of 47% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity starting materials and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,7R)-tricyclo[5.2.1.02,6]decane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.
Applications De Recherche Scientifique
(1S,7R)-tricyclo[5.2.1.02,6]decane has several applications in scientific research:
Biology: Its rigid structure makes it a valuable tool for studying protein-ligand interactions and enzyme mechanisms.
Industry: It can be used in the development of new materials with unique mechanical or chemical properties.
Mécanisme D'action
The mechanism by which (1S,7R)-tricyclo[5.2.1.02,6]decane exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The rigid structure of the compound can enhance its binding affinity and specificity, making it a valuable tool for drug design.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,2R,6S,7R)-4,4-Dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0(2,6)]decan-9-one
- (1S,2S,6R,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
- (1S,7R)-4-ethyl-1,7-dimethyl-2,6-dioxa-10-azatricyclo[5.2.1.0^{4,10}]decane
Uniqueness
(1S,7R)-tricyclo[5.2.1.02,6]decane is unique due to its specific stereochemistry and rigid structure, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring high specificity and stability, such as in the design of pharmaceuticals and advanced materials.
Propriétés
Formule moléculaire |
C10H16 |
|---|---|
Poids moléculaire |
136.23 g/mol |
Nom IUPAC |
(1S,7R)-tricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C10H16/c1-2-9-7-4-5-8(6-7)10(9)3-1/h7-10H,1-6H2/t7-,8+,9?,10? |
Clé InChI |
LPSXSORODABQKT-BQKDNTBBSA-N |
SMILES isomérique |
C1CC2[C@@H]3CC[C@@H](C3)C2C1 |
SMILES canonique |
C1CC2C3CCC(C3)C2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



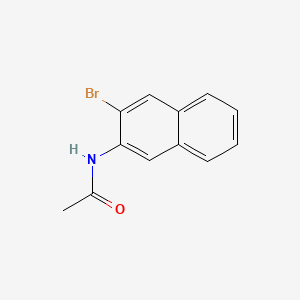
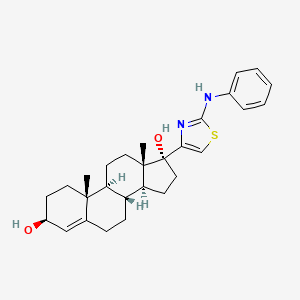
![6-hydroxy-5-[3-[[4-[2-[4-[[1-(2-hydroxy-4-methyl-6-oxo-1H-pyridin-1-ium-3-yl)pyridin-1-ium-3-yl]diazenyl]phenyl]ethyl]phenyl]diazenyl]pyridin-1-ium-1-yl]-4-methyl-1H-pyridin-1-ium-2-one;2-hydroxypropanoate](/img/structure/B13789289.png)
![3-Amino-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13789290.png)
![5-[2-(Dipropylamino)ethyl]-1,4-dihydro-3H-2,1-benzoxazin-3-one Hydrochloride](/img/structure/B13789294.png)

